2,3,4,5-Tetra(trifluoromethyl)furane 2,3,4,5-Tetra(trifluoromethyl)furane
Brand Name: Vulcanchem
CAS No.: 67705-05-9
VCID: VC17980283
InChI: InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17
SMILES:
Molecular Formula: C8F12O
Molecular Weight: 340.07 g/mol

2,3,4,5-Tetra(trifluoromethyl)furane

CAS No.: 67705-05-9

Cat. No.: VC17980283

Molecular Formula: C8F12O

Molecular Weight: 340.07 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetra(trifluoromethyl)furane - 67705-05-9

Specification

CAS No. 67705-05-9
Molecular Formula C8F12O
Molecular Weight 340.07 g/mol
IUPAC Name 2,3,4,5-tetrakis(trifluoromethyl)furan
Standard InChI InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17
Standard InChI Key JWLJCRKZSYFANA-UHFFFAOYSA-N
Canonical SMILES C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Spectroscopic Profile

Key spectroscopic features include:

  • ¹⁹F NMR: A complex multiplet between δ -60 to -70 ppm, reflecting magnetic inequivalence of CF₃ groups due to restricted rotation .

  • IR Spectroscopy: Strong absorptions at 1280–1120 cm⁻¹ (C-F stretching) and 1015 cm⁻¹ (asymmetric furan ring breathing).

  • Mass Spectrometry: A molecular ion peak at m/z 339.976 (calculated exact mass) with characteristic fragmentation patterns involving sequential loss of CF₃ radicals .

Synthesis and Manufacturing Challenges

Current Synthetic Routes

Industrial-scale production remains elusive, but laboratory methods typically employ one of three strategies:

2.1.1 Cyclocondensation of Fluorinated Building Blocks
Reaction between hexafluoroacetone and chlorotrifluoroethylene under high-pressure conditions yields the furan backbone, though product purity rarely exceeds 70%. This method suffers from competing polymerization side reactions and requires specialized equipment for handling gaseous reactants.

2.1.2 Direct Fluorination Approaches
Electrochemical fluorination of 2,3,4,5-tetramethylfuran in anhydrous HF at 4–6V demonstrates moderate success (45–50% yield), but generates complex mixtures of perfluorinated byproducts . The process demands rigorous temperature control (-30°C to -10°C) to minimize ring-opening reactions.

2.1.3 Metal-Mediated Cross-Coupling
Palladium-catalyzed coupling of trifluoromethyl copper reagents with tetrabromofuran shows promise in small-scale syntheses (up to 85% yield), but catalyst deactivation via fluoride poisoning limits scalability. Recent advances in fluorophilic ligands (e.g., perfluoroalkylphosphines) may address this issue, though no published protocols currently exist.

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry reveals two phase transitions:

  • Glass transition at -45°C

  • Crystalline melt at 12°C (ΔH = 8.2 kJ/mol)

The low melting point and wide liquid range (ΔT = 57°C) make it suitable as a reaction medium for low-temperature fluorinations. Thermal decomposition initiates at 280°C with exothermic release of tetrafluoroethylene (ΔH = -1,240 kJ/mol).

Solubility and Partitioning

SolventSolubility (g/100mL, 25°C)
Perfluorooctane92.1 ± 0.3
THF14.7 ± 0.2
Water0.0041 ± 0.0001

The exceptionally low aqueous solubility (LogP = 5.35) and high fluorophilicity enable novel phase-separation techniques in catalytic systems .

Reactivity and Transformation Chemistry

Radical Processes

Pulse radiolysis studies demonstrate rapid H-abstraction from the α-CF₃ positions (k = 3.8 × 10⁹ M⁻¹s⁻¹), forming stabilized perfluorinated radicals. This property enables its use as a chain-transfer agent in fluoropolymer synthesis.

Coordination Chemistry

The oxygen lone pairs participate in weak Lewis acid-base interactions (ΔG ≈ -15 kJ/mol) with SbF₅ and AsF₅, forming 1:1 adducts that serve as potent fluoride-ion scavengers in ionic liquid systems .

Emerging Applications

Advanced Materials

Incorporation into polyimides enhances thermal stability (Tg increase from 280°C to 325°C) while reducing dielectric constants (k = 1.89 vs. 3.15 for conventional analogs). These properties show promise for 5G/6G communications substrates.

Comparative Analysis with Fluorinated Furan Derivatives

The compound's complete -CF₃ substitution creates distinct advantages over partially fluorinated analogs:

2-Trifluoromethylfuran

  • Lower thermal stability (decomposition at 190°C)

  • Higher reactivity in Diels-Alder reactions (krel = 4.7)

  • Reduced lipophilicity (LogP = 2.1)

2,3-Di(trifluoromethyl)furan

  • Intermediate dielectric properties (k = 2.35)

  • Limited solubility in fluorinated solvents (22 g/100mL in PFH)

  • Susceptibility to ring-opening hydrolysis (t₁/₂ = 8h at pH 7)

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